Cas no 117324-05-7 (Ethyl 2-Amino-4-fluorobenzoate)

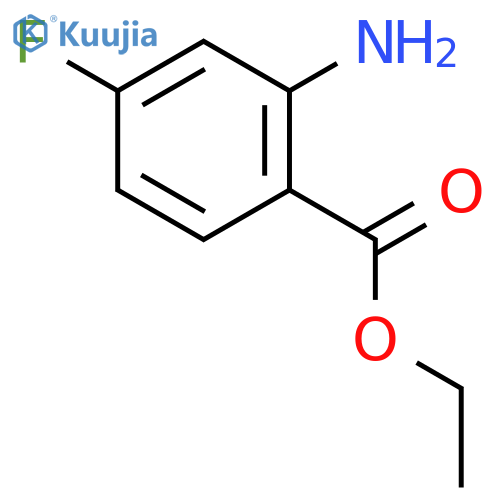

117324-05-7 structure

商品名:Ethyl 2-Amino-4-fluorobenzoate

CAS番号:117324-05-7

MF:C9H10FNO2

メガワット:183.179605960846

MDL:MFCD08275015

CID:131544

PubChem ID:14233600

Ethyl 2-Amino-4-fluorobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-amino-4-fluorobenzoate

- Benzoic acid, 2-amino-4-fluoro-, ethyl ester

- 2-amino-4-fluoro-benzoic acid ethyl ester

- 2-Carboethoxy-5-fluoroaniline

- ethyl 4-fluoroanthranilate

- ethyl-2-amino-4-fluorobenzoate

- Benzoic acid,2-amino-4-fluoro-, ethyl ester

- OTJQWSLMOCZLGQ-UHFFFAOYSA-N

- SBB053716

- AM83208

- AB44538

- AK105858

- AB0055987

- Z3932

- ST240304

- DTXSID70557773

- A893391

- AKOS009165675

- FT-0741922

- CS-W022651

- TS-02549

- 117324-05-7

- MFCD08275015

- EN300-86034

- SCHEMBL1548072

- ETHYL2-AMINO-4-FLUOROBENZOATE

- DB-342918

- Ethyl 2-Amino-4-fluorobenzoate

-

- MDL: MFCD08275015

- インチ: 1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3

- InChIKey: OTJQWSLMOCZLGQ-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C(C(=O)OC([H])([H])C([H])([H])[H])=C(C=1[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 183.07000

- どういたいしつりょう: 183.06955672g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 52.3

じっけんとくせい

- 密度みつど: 1.219

- ふってん: 271.243°C at 760 mmHg

- フラッシュポイント: 117.844°C

- 屈折率: 1.536

- PSA: 52.32000

- LogP: 2.16580

Ethyl 2-Amino-4-fluorobenzoate セキュリティ情報

Ethyl 2-Amino-4-fluorobenzoate 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

Ethyl 2-Amino-4-fluorobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB436303-250 mg |

Ethyl 2-amino-4-fluorobenzoate; . |

117324-05-7 | 250MG |

€84.80 | 2022-06-10 | ||

| TRC | E899895-10mg |

Ethyl 2-Amino-4-fluorobenzoate |

117324-05-7 | 10mg |

$ 50.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D555139-5g |

Ethyl 2-aMino-4-fluorobenzoate |

117324-05-7 | 97% | 5g |

$590 | 2024-05-24 | |

| abcr | AB436303-1 g |

Ethyl 2-amino-4-fluorobenzoate; . |

117324-05-7 | 1g |

€103.60 | 2022-06-10 | ||

| Fluorochem | 066794-10g |

Ethyl 2-Amino-4-fluorobenzoate |

117324-05-7 | 97% | 10g |

£262.00 | 2022-03-01 | |

| Apollo Scientific | PC201039-1g |

Ethyl 2-amino-4-fluorobenzoate |

117324-05-7 | 95 | 1g |

£54.00 | 2025-02-21 | |

| Chemenu | CM159584-10g |

Ethyl 2-amino-4-fluorobenzoate |

117324-05-7 | 95+% | 10g |

$387 | 2021-06-16 | |

| eNovation Chemicals LLC | D555139-1g |

Ethyl 2-aMino-4-fluorobenzoate |

117324-05-7 | 97% | 1g |

$250 | 2024-05-24 | |

| Chemenu | CM159584-5g |

Ethyl 2-amino-4-fluorobenzoate |

117324-05-7 | 95+% | 5g |

$215 | 2022-06-14 | |

| Enamine | EN300-86034-0.5g |

ethyl 2-amino-4-fluorobenzoate |

117324-05-7 | 95% | 0.5g |

$116.0 | 2024-05-21 |

Ethyl 2-Amino-4-fluorobenzoate 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

117324-05-7 (Ethyl 2-Amino-4-fluorobenzoate) 関連製品

- 391-93-5(Ethyl 2-amino-5-fluorobenzoate)

- 319-24-4(Methyl 2-amino-5-fluorobenzoate)

- 2475-81-2(Methyl 2-amino-4-fluorobenzoate)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 4964-69-6(5-Chloroquinaldine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:117324-05-7)Ethyl 2-Amino-4-fluorobenzoate

清らかである:99%

はかる:10g

価格 ($):221.0